Platyphyllide

Description

Structure

3D Structure

Properties

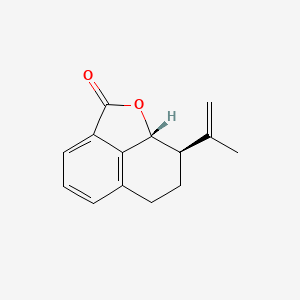

Molecular Formula |

C14H14O2 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

(1R,11R)-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one |

InChI |

InChI=1S/C14H14O2/c1-8(2)10-7-6-9-4-3-5-11-12(9)13(10)16-14(11)15/h3-5,10,13H,1,6-7H2,2H3/t10-,13-/m1/s1 |

InChI Key |

HPRUINVTECPGHJ-ZWNOBZJWSA-N |

Isomeric SMILES |

CC(=C)[C@H]1CCC2=C3[C@@H]1OC(=O)C3=CC=C2 |

Canonical SMILES |

CC(=C)C1CCC2=C3C1OC(=O)C3=CC=C2 |

Synonyms |

platyphyllide |

Origin of Product |

United States |

Foundational & Exploratory

Biosynthesis of Platyphyllide in Plants: A Pathway Awaiting Elucidation

Despite significant interest in the diverse biological activities of natural products, a comprehensive understanding of the biosynthesis of the iridoid lactone platyphyllide in plants remains largely uncharacterized in publicly available scientific literature. Extensive searches for detailed enzymatic steps, precursor molecules, and regulatory networks involved in the formation of this compound have yielded limited specific information. Consequently, a detailed technical guide on its biosynthesis, complete with quantitative data and established experimental protocols, cannot be constructed at this time.

While the precise pathway for this compound is not documented, it is hypothesized to originate from the iridoid biosynthesis pathway, a complex cascade responsible for a wide array of plant secondary metabolites. Iridoids are typically derived from geraniol, which is synthesized through the methylerythritol phosphate (MEP) pathway. The transformation of geraniol into the characteristic iridoid skeleton involves a series of oxidation and cyclization reactions. However, the specific enzymes and intermediate molecules that channel this general pathway toward the synthesis of this compound have not been identified.

The scientific community has made significant strides in elucidating the biosynthesis of other complex plant-derived molecules, often leveraging techniques such as transcriptomics, proteomics, and metabolomics to identify candidate genes and enzymes. Similar approaches would be necessary to uncover the biosynthetic machinery responsible for this compound production.

For researchers and drug development professionals interested in this compound, the current knowledge gap presents both a challenge and an opportunity. Future research efforts would need to focus on:

-

Identification of Plant Species: Systematically identifying and analyzing plant species known to produce this compound to pinpoint the most suitable model organisms for biosynthetic studies.

-

Transcriptome and Proteome Analysis: Employing next-generation sequencing and mass spectrometry to identify enzymes, such as cytochrome P450s, dehydrogenases, and reductases, that are specifically expressed in this compound-accumulating tissues.

-

Metabolite Profiling: Utilizing advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) to identify potential biosynthetic intermediates.

-

In Vitro and in Vivo Functional Characterization: Expressing candidate enzymes in heterologous systems (e.g., E. coli, yeast) to verify their catalytic activity and role in the this compound pathway.

Until such dedicated studies are conducted and their findings published, the intricate details of this compound biosynthesis in plants will remain an open question in the field of natural product science. The following sections, therefore, represent a generalized framework based on common practices in the study of plant secondary metabolite biosynthesis, which could be adapted for future investigations into this compound.

Hypothetical Experimental Workflow for Elucidating this compound Biosynthesis

To initiate research into the biosynthesis of this compound, a structured experimental approach is required. The following workflow outlines a potential strategy for identifying the genes and enzymes involved in this pathway.

Caption: A generalized workflow for the discovery and characterization of a plant biosynthetic pathway.

Proposed Signaling Pathway Regulation (Hypothetical)

The biosynthesis of secondary metabolites in plants is often regulated by complex signaling networks that respond to developmental cues and environmental stresses. While the specific regulators of this compound synthesis are unknown, a hypothetical signaling pathway can be conceptualized based on known mechanisms for other specialized metabolites.

Caption: A hypothetical signaling pathway for the regulation of this compound biosynthesis in plants.

Due to the absence of specific data on the biosynthesis of this compound, it is not possible to provide tables of quantitative data or detailed experimental protocols as requested. The information and diagrams presented here are based on general principles of plant secondary metabolism and are intended to serve as a guide for future research endeavors in this area. As new scientific discoveries are made, a more detailed and accurate technical guide will become achievable.

An In-Depth Technical Guide to the Classification of Platyphyllide Norsesquiterpene Lactones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the classification, chemical properties, and experimental protocols related to the norsesquiterpene lactone, 1-Hydroxyplatyphyllide. The initial query regarding "this compound" has been clarified to refer to this specific compound, a member of the eremophilane class of sesquiterpenoids. This document synthesizes the available scientific information to serve as a core resource for researchers in natural product chemistry, pharmacology, and drug development.

Classification and Chemical Structure

1-Hydroxythis compound is classified as a norsesquiterpene lactone belonging to the eremophilane subgroup. Norsesquiterpenes are C14 compounds derived from the more common C15 sesquiterpenes through the loss of a carbon atom. The eremophilane skeleton is characterized by a decahydronaphthalene ring system.

While the precise chemical structure and stereochemistry of 1-Hydroxythis compound were detailed in a 1986 study published in the journal Phytochemistry, access to the full text is required for a complete structural elucidation. This foundational paper by Guidugli, Pestchanker, Salmeron, and Giordano remains the primary source of information on this compound.[1]

Table 1: Classification of 1-Hydroxythis compound

| Category | Classification |

| Main Class | Terpenoid |

| Subclass | Sesquiterpenoid |

| Specific Type | Norsesquiterpene Lactone |

| Skeleton | Eremophilane |

Physicochemical and Spectroscopic Data

Detailed quantitative data for 1-Hydroxythis compound, including its molecular weight, melting point, and specific rotation, are expected to be found within the aforementioned Phytochemistry article. Similarly, spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for the definitive identification and structural confirmation of this natural product. This information is essential for quality control and for the synthesis of analogs for further research.

A comprehensive summary of this data will be presented here upon successful retrieval from the primary literature.

Natural Occurrence and Biosynthesis

1-Hydroxythis compound has been isolated from the roots of Senecio gilliesiano, a plant belonging to the Asteraceae family.[1] The genus Senecio is well-documented as a rich source of various sesquiterpenes and eremophilane derivatives.[2][3][4][5][6]

The biosynthesis of eremophilane norsesquiterpene lactones is believed to follow the general pathway for sesquiterpenoid synthesis, starting from farnesyl pyrophosphate (FPP). A series of enzymatic cyclizations, oxidations, and rearrangements, likely involving cytochrome P450 enzymes, would lead to the formation of the eremophilane skeleton. The subsequent loss of a carbon atom and lactonization would yield the final norsesquiterpene lactone structure.

Caption: Proposed biosynthetic pathway of 1-Hydroxythis compound.

Experimental Protocols

Extraction and Isolation of Eremophilane Lactones from Senecio Species

The following is a generalized protocol for the extraction and isolation of sesquiterpene lactones from plants of the Senecio genus, which can be adapted for the specific isolation of 1-Hydroxythis compound.

1. Plant Material Preparation:

-

The roots of Senecio gilliesiano are collected, dried, and ground into a fine powder.

2. Extraction:

-

The powdered plant material is subjected to maceration or Soxhlet extraction with a suitable solvent, typically methanol or a mixture of dichloromethane and methanol.[7]

-

The resulting crude extract is concentrated under reduced pressure.

3. Fractionation:

-

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is n-hexane, ethyl acetate, and water.

4. Chromatographic Purification:

-

The ethyl acetate fraction, which is expected to contain the sesquiterpene lactones, is further purified using column chromatography.

-

The stationary phase is typically silica gel, and the mobile phase is a gradient of solvents with increasing polarity, such as n-hexane-ethyl acetate.[7]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the compound of interest are combined and may require further purification by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure 1-Hydroxythis compound.

Caption: General workflow for the extraction and isolation of 1-Hydroxythis compound.

Structural Elucidation

The definitive structure of 1-Hydroxythis compound is determined through a combination of spectroscopic techniques:

-

1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC): To determine the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls and the lactone carbonyl.

-

X-ray Crystallography: To determine the absolute stereochemistry if suitable crystals can be obtained.[2]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity and associated signaling pathways of 1-Hydroxythis compound. However, other eremophilane-type sesquiterpene lactones isolated from Senecio and other plant species have demonstrated a range of biological activities, including antimicrobial and antifungal properties.[2][5] Some terpenoid lactones are also known for their cytotoxic, anti-inflammatory, and anticancer activities.[8]

Further research is warranted to investigate the potential pharmacological effects of 1-Hydroxythis compound. A logical starting point would be to screen for activities commonly associated with this class of compounds.

Caption: Logical workflow for investigating the biological activity of 1-Hydroxythis compound.

Conclusion and Future Directions

1-Hydroxythis compound is a norsesquiterpene lactone of the eremophilane class, isolated from Senecio gilliesiano. While its basic classification is established, detailed quantitative data, specific biological activities, and a modern, validated experimental protocol for its isolation are not widely available and are likely contained within specialized, older literature. For researchers and drug development professionals, accessing the primary 1986 publication is a critical next step. Future research should focus on re-isolating and fully characterizing this compound using modern spectroscopic techniques, followed by comprehensive screening for biological activities to unlock its therapeutic potential.

References

- 1. scispace.com [scispace.com]

- 2. Eremophilane-type sesquiterpenes from Senecio nemorensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eremophilane sesquiterpenes from Senecio aureus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Isomeric eremophilane lactones from Senecio tsoongianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. msipublishers.com [msipublishers.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic and Mechanistic Insights into Platyphyllide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data of Platyphyllide, a pyrrolizidine alkaloid of significant interest to researchers in natural product chemistry, pharmacology, and drug development. This document presents a detailed compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside standardized experimental protocols for data acquisition. Furthermore, a visualization of the proposed signaling pathway of this compound is included to facilitate a deeper understanding of its mechanism of action.

Spectroscopic Data of this compound

This compound, also known as Platyphylline, is a naturally occurring pyrrolizidine alkaloid with the chemical formula C₁₈H₂₇NO₅ and a molecular weight of 337.41 g/mol . Accurate spectroscopic data is crucial for its identification, characterization, and quantification. The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in a comprehensive tabular format in the searched literature. |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in a comprehensive tabular format in the searched literature. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Specific peak values not available in a comprehensive tabular format in the searched literature. |

Note: General characteristic absorption bands for functional groups present in this compound (e.g., C=O of the ester, C-O, C-N, and O-H if hydrolyzed) are expected. Detailed experimental protocols are provided in Section 2.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Table 4: Mass Spectrometry (MS) Data of this compound

| m/z | Relative Intensity (%) | Ion Assignment |

| 337.1889 | - | [M+H]⁺ (Calculated for C₁₈H₂₇NO₅) |

| Detailed fragmentation data not available in a comprehensive tabular format in the searched literature. |

Note: The protonated molecule [M+H]⁺ is a key identifier in the mass spectrum of this compound. The fragmentation pattern would provide further structural information. General methodologies for mass spectrometric analysis of pyrrolizidine alkaloids are outlined in Section 2.

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above. These protocols are based on established techniques for the analysis of natural products, particularly pyrrolizidine alkaloids.

NMR Spectroscopy

Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) to a concentration of approximately 5-10 mg/mL. The choice of solvent depends on the solubility of the compound and the desired spectral resolution.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is used.

-

Spectral Width: Typically 10-15 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to obtain a spectrum with single lines for each carbon atom.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans are often required due to the low natural abundance of ¹³C.

-

Referencing: Chemical shifts are referenced to the deuterated solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet Method: A small amount of the solid this compound sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Thin Film Method: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectrometry (HRMS) techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly employed for the analysis of pyrrolizidine alkaloids. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly useful for the analysis of complex mixtures.

Sample Preparation: The this compound sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Mass Range: A wide mass range is scanned (e.g., m/z 100-1000) to detect the parent ion and any potential fragments.

-

Capillary Voltage: Typically 3-5 kV.

-

Source Temperature: 100-150 °C.

-

Fragmentation Analysis (MS/MS): To obtain structural information, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern.

Signaling Pathway of this compound

This compound is known to exhibit anticholinergic activity by acting as a muscarinic acetylcholine receptor antagonist. Recent computational studies suggest that pyrrolizidine alkaloids, including this compound, are potential antagonists of the muscarinic acetylcholine receptor M1. This interaction is believed to be a major contributor to the neurotoxic effects observed with this class of compounds. The following diagram illustrates the proposed mechanism of action.

Caption: Proposed antagonistic action of this compound on the Muscarinic M1 Receptor signaling pathway.

This guide serves as a foundational resource for professionals engaged in the study of this compound and related pyrrolizidine alkaloids. The provided spectroscopic data and experimental protocols aim to standardize research methodologies and facilitate further investigation into the chemical and biological properties of this important natural product.

An In-Depth Technical Guide to Platyphylline: Discovery, History, and Core Data

Abstract

Platyphylline, a naturally occurring pyrrolizidine alkaloid, has been a subject of scientific investigation for nearly a century. This technical guide provides a comprehensive overview of its discovery, history, and key experimental data for researchers, scientists, and drug development professionals. It details the initial isolation and structural elucidation, summarizes its biological activities with available quantitative data, and outlines the experimental protocols for its extraction and analysis. Furthermore, this guide presents a visualization of the signaling pathway associated with its primary mechanism of action.

Discovery and History

Platyphylline was first isolated in 1935 by the Russian chemist A.P. Orekhov from the plant Senecio platyphyllus, a member of the Asteraceae family.[1] This initial work laid the foundation for understanding a new class of alkaloids. A subsequent study in 1940 by De Waal and Tiedt further detailed the isolation of platyphylline from Senecio adnatus and confirmed Orekhov's findings regarding its chemical formula, C₁₈H₂₅O₅N, and its hydrolysis products: platynecine and platynecic acid.[1] These early investigations were pivotal in characterizing the structure and fundamental properties of this complex natural product. The primary source for the production of platyphylline hydrotartrate has been the aerial parts of Senecio platyphyllus.[2][3]

Biological Activity and Mechanism of Action

The principal biological activity of platyphylline is its function as a muscarinic acetylcholine receptor antagonist. This anticholinergic activity results in the relaxation of smooth muscles. It is believed to act by competitively inhibiting the binding of acetylcholine to muscarinic receptors, thereby blocking the downstream signaling cascades that lead to muscle contraction.

Signaling Pathway

Platyphylline's antagonism of muscarinic acetylcholine receptors, particularly the Gq-coupled subtypes (M1, M3, M5), interrupts a well-defined signaling cascade. The binding of acetylcholine to these receptors typically activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels, along with PKC activation, are crucial for the phosphorylation of myosin light chains and subsequent smooth muscle contraction. By blocking the initial receptor activation, platyphylline effectively inhibits this entire pathway.

References

An In-depth Technical Guide to Platyphylline Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction: Platyphylline, a naturally occurring pyrrolizidine alkaloid found in plants of the Senecio genus, serves as a foundational scaffold for the development of novel therapeutic agents. Characterized by a saturated necine base, platyphylline exhibits a lower toxicity profile compared to many other pyrrolizidine alkaloids, which possess an unsaturated necine base. Its primary pharmacological action is the antagonism of muscarinic acetylcholine receptors, leading to smooth muscle relaxation. This technical guide provides a comprehensive overview of platyphylline derivatives and analogs, detailing their synthesis, biological activities, and underlying mechanisms of action.

Chemical Structure and Properties of Platyphylline

Platyphylline is a macrocyclic diester pyrrolizidine alkaloid. Its chemical structure consists of a platynecine base esterified with platynecic acid.

Table 1: Physicochemical Properties of Platyphylline

| Property | Value |

| Molecular Formula | C₁₈H₂₇NO₅ |

| Molecular Weight | 337.41 g/mol |

| CAS Number | 480-78-4 |

| Appearance | White crystalline powder |

| Melting Point | 129-131 °C |

| Solubility | Soluble in chloroform, acetone, and ethanol. Sparingly soluble in water. |

Platyphylline Derivatives and Analogs

The chemical structure of platyphylline offers several sites for modification to generate derivatives and analogs with altered pharmacokinetic and pharmacodynamic properties. Key derivatives include N-oxides and N-alkylated forms.

Platyphylline N-oxide

Platyphylline N-oxide is a common metabolite and a synthetically accessible derivative. The introduction of the N-oxide group increases the polarity and water solubility of the molecule, which can affect its distribution and excretion.

N-methylplatyphylline

N-methylation of the tertiary amine in the pyrrolizidine ring yields N-methylplatyphylline. This modification can alter the compound's affinity and selectivity for different subtypes of muscarinic acetylcholine receptors.

Synthesis of Platyphylline Derivatives

General Protocol for N-oxidation of Platyphylline

The synthesis of platyphylline N-oxide is typically achieved through the oxidation of the tertiary amine of platyphylline.

Experimental Protocol:

-

Dissolve platyphylline in a suitable organic solvent (e.g., methanol, dichloromethane).

-

Add an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA), to the solution.

-

Stir the reaction mixture at room temperature or a slightly elevated temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench any excess oxidizing agent.

-

Purify the resulting platyphylline N-oxide using column chromatography or recrystallization.

General Protocol for N-methylation of Platyphylline

N-methylplatyphylline can be synthesized by the reductive amination of platyphylline with formaldehyde.

Experimental Protocol:

-

Dissolve platyphylline in a suitable solvent (e.g., methanol, acetonitrile).

-

Add an aqueous solution of formaldehyde.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in a portion-wise manner.

-

Maintain the pH of the reaction mixture in a slightly acidic range.

-

Stir the reaction at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Work up the reaction mixture by quenching the excess reducing agent and extracting the product into an organic solvent.

-

Purify the N-methylplatyphylline by column chromatography.

Biological Activity and Mechanism of Action

The primary biological activity of platyphylline and its derivatives is their antimuscarinic effect, which results in antispasmodic properties.

Antimuscarinic Activity

Platyphylline acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs). The M2 and M3 subtypes are predominantly found on smooth muscle cells and mediate contraction. By blocking these receptors, platyphylline and its analogs inhibit the effects of acetylcholine, leading to smooth muscle relaxation.

Table 2: Antimuscarinic Activity of Platyphylline (Illustrative Data) Note: Specific quantitative data for a wide range of platyphylline derivatives is not readily available in the public domain and would require targeted experimental investigation. The following is an illustrative table.

| Compound | Target | Assay | IC₅₀ / Kᵢ (nM) |

| Platyphylline | M₂ Receptor | Radioligand Binding | Data not available |

| Platyphylline | M₃ Receptor | Radioligand Binding | Data not available |

| Atropine (Reference) | M₂ Receptor | Radioligand Binding | ~1-5 |

| Atropine (Reference) | M₃ Receptor | Radioligand Binding | ~1-2 |

Signaling Pathways

The antagonism of M3 muscarinic receptors by platyphylline derivatives interrupts the Gαq signaling cascade.

Caption: Gαq signaling pathway initiated by acetylcholine binding to the M₃ muscarinic receptor.

The increase in intracellular calcium initiated by the Gαq pathway, along with the activation of other signaling molecules, contributes to the activation of the RhoA/Rho-kinase pathway, which is crucial for sustained smooth muscle contraction.

Caption: RhoA/Rho-kinase pathway in smooth muscle contraction.

Experimental Protocols for Biological Evaluation

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol determines the affinity of platyphylline derivatives for muscarinic receptors.

Experimental Protocol:

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the desired muscarinic receptor subtype (e.g., CHO cells transfected with human M2 or M3 receptors).

-

Binding Reaction: In a microtiter plate, combine the cell membranes, a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of the platyphylline test compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation.

In Vitro Smooth Muscle Contraction Assay

This assay assesses the functional antagonist activity of platyphylline derivatives on smooth muscle tissue.

Experimental Protocol:

-

Tissue Preparation: Isolate a strip of smooth muscle tissue (e.g., guinea pig ileum or trachea) and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

-

Agonist-Induced Contraction: Induce contraction by adding a known concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) to the organ bath.

-

Antagonist Incubation: In separate experiments, pre-incubate the tissue with varying concentrations of the platyphylline test compound for a set time before adding the agonist.

-

Measurement of Contraction: Record the isometric contraction of the muscle strip using a force transducer.

-

Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of the antagonist. Determine the pA₂ value, which is a measure of the antagonist's potency.

Conclusion

Platyphylline and its derivatives represent a promising class of compounds for the development of new antispasmodic and anticholinergic drugs. Their unique structural features and mechanism of action provide a solid foundation for further medicinal chemistry efforts aimed at optimizing their pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to explore the therapeutic potential of this important class of natural products.

A Technical Guide to the Potential Biological Activities of Platyphylline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Platyphylline is a naturally occurring pyrrolizidine alkaloid predominantly isolated from plants of the Senecio genus. Structurally, it is characterized by a macrocyclic diester of platynecine. The primary and most well-documented biological activity of platyphylline is its role as a non-selective antagonist of muscarinic acetylcholine receptors. This anticholinergic action results in significant antispasmodic effects on various smooth muscles. However, as with many pyrrolizidine alkaloids, its potential therapeutic application is heavily constrained by significant hepatotoxicity. While some related plant extracts and compounds exhibit anti-inflammatory and antioxidant properties, such activities are not well-substantiated for isolated platyphylline. This guide provides a detailed overview of its known biological activities, experimental protocols for its evaluation, and a summary of the available data.

Core Biological Activity: Anticholinergic Effects

The principal mechanism of action for platyphylline is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are critical in mediating the parasympathetic nervous system's effects on various tissues, including smooth muscle, cardiac muscle, and exocrine glands. By blocking the binding of the endogenous agonist acetylcholine (ACh), platyphylline inhibits downstream signaling, leading to effects such as smooth muscle relaxation.

Signaling Pathway

Muscarinic receptors M1, M3, and M5 primarily couple through Gαq/11 proteins, activating phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular Ca2+, leading to smooth muscle contraction. M2 and M4 receptors couple through Gαi/o, inhibiting adenylyl cyclase and reducing cAMP levels. Platyphylline, as a non-selective antagonist, blocks these signaling cascades at the receptor level.

Quantitative Data: Muscarinic Receptor Antagonism

| Antagonist | Agonist | Preparation | pA2 Value | Reference |

| Atropine | Acetylcholine | Guinea Pig Ileum | ~8.9 - 9.2 | [1][2] |

| Platyphylline | Acetylcholine | Guinea Pig Ileum | Data Not Available |

Experimental Protocols

This protocol assesses the ability of a compound to relax pre-contracted intestinal smooth muscle.

-

Tissue Preparation:

-

A male guinea pig (250-350 g) is euthanized by cervical dislocation.

-

A segment of the terminal ileum is excised and placed in oxygenated Tyrode's solution (Composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5).

-

The lumen is flushed, and 2-3 cm segments are cut and mounted vertically in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and bubbled with carbogen (95% O2, 5% CO2).

-

One end of the tissue is attached to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.

-

The tissue is equilibrated under a resting tension of 1.0 g for 60 minutes, with the bath solution changed every 15 minutes.

-

-

Experimental Procedure:

-

A submaximal contraction is induced by adding a spasmogen, typically acetylcholine (1 µM) or histamine (1 µM), to the organ bath.

-

Once the contraction reaches a stable plateau, cumulative concentrations of platyphylline are added to the bath.

-

The relaxant effect is recorded as a percentage reversal of the induced contraction.

-

An EC50 value (the concentration causing 50% of the maximal relaxation) can be calculated from the resulting concentration-response curve.[3][4][5]

-

This assay quantifies the affinity of a compound for specific muscarinic receptor subtypes.

-

Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing a single human muscarinic receptor subtype (e.g., M1, M2, or M3) are cultured and harvested.

-

Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet containing the cell membranes is resuspended and stored at -80°C.

-

Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

Assays are performed in a 96-well plate format.

-

To each well, add:

-

Receptor membranes (10-20 µg protein).

-

A fixed concentration of a radiolabeled muscarinic antagonist, such as [3H]N-methylscopolamine ([3H]NMS), typically at its Kd concentration.

-

Varying concentrations of the unlabeled test compound (platyphylline).

-

Assay buffer to a final volume of 200 µL.

-

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

-

The plate is incubated for 60-90 minutes at room temperature to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester, washing with ice-cold buffer to separate bound from free radioligand.

-

The filters are dried, and radioactivity is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of platyphylline that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]

-

Toxicity Profile: Hepatotoxicity

Platyphylline is a pyrrolizidine alkaloid (PA), a class of compounds notorious for causing hepatotoxicity, primarily through hepatic veno-occlusive disease. The toxicity is not caused by the alkaloid itself but by its metabolic activation in the liver.

Mechanism of Toxicity

Cytochrome P450 enzymes (specifically CYP3A4) in the liver metabolize the platynecine base of platyphylline into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These electrophilic metabolites can then alkylate cellular macromolecules like DNA and proteins, leading to cellular damage, necrosis, and the characteristic veno-occlusive liver damage.

Quantitative Data: Acute Toxicity

A specific, peer-reviewed LD50 value for platyphylline was not identified in the surveyed literature. The toxicity of alkaloids can vary significantly based on the specific structure, animal species, and route of administration. For context, LD50 values for the alkaloid piperine are provided below.

| Compound | Species | Route of Administration | LD50 (mg/kg) | Reference |

| Piperine | Male Mice | Intraperitoneal (i.p.) | 43 | [8] |

| Piperine | Male Mice | Oral (i.g.) | 330 | [8] |

| Piperine | Female Rats | Intraperitoneal (i.p.) | 33.5 | [8] |

| Piperine | Female Rats | Oral (i.g.) | 514 | [8] |

| Platyphylline | Various | Various | Data Not Available |

Experimental Protocol: In Vivo Acute Oral Toxicity (OECD 425)

This protocol determines the median lethal dose (LD50) using the Up-and-Down Procedure (UDP) to minimize animal usage.

-

Animal Husbandry:

-

Young adult nulliparous, non-pregnant female Wistar rats (8-12 weeks old) are used, as they are often slightly more sensitive.

-

Animals are housed in standard conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) and acclimatized for at least 5 days.

-

Food is withheld overnight before dosing, but water is available ad libitum.

-

-

Dosing Procedure:

-

The test substance (platyphylline) is administered orally via gavage.

-

A single animal is dosed at a starting level just below the best preliminary estimate of the LD50.

-

If the animal survives for 48 hours, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

-

If the animal dies within 48 hours, the next animal is dosed at a lower level.

-

This sequential process continues, with the outcome of the previously dosed animal determining the dose for the next. The test is stopped when a stopping criterion is met (e.g., 3 reversals in outcome).

-

-

Observations:

-

Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects, behavior) frequently on the day of dosing and daily thereafter for 14 days.

-

Body weights are recorded weekly.

-

At the end of the study, all surviving animals are euthanized and subjected to gross necropsy.

-

-

Data Analysis:

Other Potential Biological Activities

While some sources suggest potential anti-inflammatory or antioxidant activities for platyphylline, these are not well-supported by studies on the isolated compound. Research often focuses on crude plant extracts which contain a multitude of other potentially active molecules.

Quantitative Data: Anti-inflammatory Activity

No reliable IC50 values for the inhibition of inflammatory mediators by isolated platyphylline were found. The table below shows data for an extract of Platycodon grandiflorum (which does not contain platyphylline but is often confused with it) to illustrate the type of data generated in such studies.

| Test Substance | Cell Line | Mediator | Treatment | % Inhibition (at 200 µg/mL) | Reference |

| P. grandiflorum Extract | BV2 Microglia | Nitric Oxide | Aβ-induced | 61.2% | [6] |

| P. grandiflorum Extract | BV2 Microglia | IL-1β | Aβ-induced | 44% | [6] |

| P. grandiflorum Extract | BV2 Microglia | IL-6 | Aβ-induced | 58% | [6] |

| Platyphylline | Various | Various | LPS-induced | Data Not Available |

Experimental Workflow and Protocol

This protocol measures the inhibition of pro-inflammatory mediators from lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture:

-

Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

-

Treatment and Stimulation:

-

The culture medium is replaced with fresh medium containing various concentrations of platyphylline.

-

After a 1-hour pre-incubation period, cells are stimulated with LPS (1 µg/mL). A vehicle control group (no platyphylline) is included.

-

The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Mediator Measurement:

-

Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. Absorbance is read at 540 nm, and nitrite concentration is calculated from a sodium nitrite standard curve.

-

Cytokines (TNF-α, IL-6): The concentrations of pro-inflammatory cytokines in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

Cell Viability:

-

To ensure that the inhibition of mediators is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed on the remaining cells in the plate.

-

-

Data Analysis:

Conclusion and Future Directions

Platyphylline's biological activity is dominated by its function as a non-selective muscarinic antagonist, conferring potent antispasmodic properties. This is mechanistically opposed by its significant, metabolism-dependent hepatotoxicity, which is characteristic of its chemical class and presents a major barrier to therapeutic development. There is currently a notable lack of publicly available, quantitative data regarding its receptor binding affinities, functional potency, and acute toxicity. Furthermore, claims of other activities, such as anti-inflammatory effects, are not well-substantiated for the isolated compound and require rigorous investigation. Future research should focus on systematically quantifying its affinity for all five muscarinic receptor subtypes, determining its functional potency (EC50/pA2) in various smooth muscle preparations, and establishing definitive acute toxicity (LD50) values. Such data are critical for a comprehensive understanding of its pharmacological and toxicological profile.

References

- 1. ias.ac.in [ias.ac.in]

- 2. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajbls.com [ajbls.com]

- 4. Possible Mechanisms Underlying the Antispasmodic, Bronchodilator, and Antidiarrheal Activities of Polarity–Based Extracts of Cucumis sativus L. Seeds in In Silico, In Vitro, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of lipopolysaccharide-inducible nitric oxide synthase, TNF-α and COX-2 expression by sauchinone effects on I-κBα phosphorylation, C/EBP and AP-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

Platycodin D: A Comprehensive Review of its Therapeutic Potential and Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Platycodin D, a prominent triterpenoid saponin isolated from the root of Platycodon grandiflorus, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities. Initially misidentified in some contexts as "Platyphyllide," the vast body of research points towards Platycodin D as the primary bioactive compound of interest. This technical guide provides a comprehensive literature review of the current state of Platycodin D research, with a focus on its anti-cancer and anti-inflammatory properties. We present a consolidation of quantitative data, detailed experimental protocols for key assays, and visualizations of the intricate signaling pathways modulated by this promising natural product. This document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, facilitating a deeper understanding of Platycodin D's therapeutic potential and guiding future investigations.

Introduction

Platycodon grandiflorus, commonly known as the balloon flower, has been a staple in traditional Asian medicine for centuries, utilized for treating a variety of ailments, including respiratory and inflammatory diseases. Modern phytochemical investigations have identified Platycodin D as one of its most abundant and pharmacologically active constituents.[1] Extensive in vitro and in vivo studies have demonstrated that Platycodin D exhibits a remarkable spectrum of biological effects, most notably potent anti-cancer and anti-inflammatory activities.[2][3] Its multifaceted mechanism of action, involving the modulation of numerous signaling pathways, positions it as a compelling candidate for the development of novel therapeutics. This review synthesizes the current knowledge on Platycodin D, offering a detailed guide to its pharmacology, mechanisms, and the experimental methodologies used in its investigation.

Quantitative Data Presentation

Anti-Cancer Activity: IC50 Values

Platycodin D has demonstrated significant cytotoxic effects against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in Table 1 for comparative analysis.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |

| PC-12 | Pheochromocytoma | 13.5 ± 1.2 | 48 | [2] |

| AZ521 | Gastric Cancer | Not specified | 24, 48, 72 | [4] |

| NUGC3 | Gastric Cancer | Not specified | 24, 48, 72 | [4] |

| HeLa | Cervical Cancer | >20 µg/ml | Not specified | [5] |

| HepG-1 | Liver Cancer | >20 µg/ml | Not specified | [5] |

| 5637 | Bladder Cancer | ~20 µg/ml | 48 | [5] |

| T24 | Bladder Cancer | >20 µg/ml | Not specified | [5] |

Table 1: IC50 Values of Platycodin D in Various Cancer Cell Lines. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of Platycodin D required to inhibit the proliferation of different cancer cell lines.

Pharmacokinetic Parameters in Rats

Understanding the pharmacokinetic profile of Platycodin D is crucial for its development as a therapeutic agent. Studies in rat models have provided initial insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) | Bioavailability (%) | Citation |

| Oral (Single PD) | 20 | 44.45 | 0.5 | 73.00 ± 24.17 | 1.38 ± 0.20 (MRT) | - | [6][7] |

| Oral (PRE) | 20 (equivalent PD) | 17.94 | 1.25 | 96.06 ± 48.51 | 6.10 ± 1.03 (MRT) | - | [6][7] |

| Intravenous | 25 | - | - | 11.42 ± 3.43 (µg·h/mL) | 1.99 ± 0.41 | - | [8][9] |

| Oral | 500 | - | - | 0.66 ± 0.36 (µg·h/mL) | 6.23 ± 1.84 | 0.29 | [8][9] |

Table 2: Pharmacokinetic Parameters of Platycodin D in Rats. This table presents key pharmacokinetic parameters of Platycodin D following oral and intravenous administration in rats. (PD: Platycodin D, PRE: Platycodi radix extract, Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the plasma concentration-time curve, T1/2: Half-life, MRT: Mean Residence Time).

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2×10³ cells/well for gallbladder cancer cells) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[10][11]

-

Treatment: Treat the cells with various concentrations of Platycodin D and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL in PBS) to each well.[12]

-

Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.[13]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 5-15 minutes to ensure complete dissolution.[11] Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[10]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with Platycodin D for the desired duration. Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1×10⁶ cells/mL.[3]

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) solution.[3]

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[3]

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.[3] FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating signaling pathways.

Protocol:

-

Cell Lysis: After treatment with Platycodin D, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-p65, p65, β-actin) overnight at 4°C.[14]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.

Signaling Pathways and Mechanisms of Action

Platycodin D exerts its biological effects by modulating a complex network of intracellular signaling pathways. The following sections detail the key pathways involved in its anti-cancer and anti-inflammatory activities, accompanied by Graphviz diagrams to visualize these intricate processes.

Anti-Cancer Mechanisms

Platycodin D's anti-cancer effects are multifaceted, encompassing the induction of apoptosis, autophagy, and cell cycle arrest.

Platycodin D triggers programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[15] It has been shown to increase the generation of reactive oxygen species (ROS), which in turn activates apoptosis signal-regulating kinase 1 (ASK1).[15] Activated ASK1 phosphorylates and activates p38 MAPK and JNK.[15] These kinases, along with the transcription factor FOXO3a, upregulate the expression of pro-apoptotic genes such as FasL and Bim, thereby activating both apoptotic pathways.[2][15] In the extrinsic pathway, increased Fas/FasL expression leads to the activation of caspase-8.[16] In the intrinsic pathway, Platycodin D modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[2][8]

Figure 1: Platycodin D-induced Apoptosis Signaling Pathway.

Platycodin D can induce autophagy in cancer cells, a process of cellular self-digestion that can either promote cell survival or lead to cell death. The induction of autophagy by Platycodin D is primarily mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway and the activation of the MAPK pathway (JNK and p38).[17][18] Inhibition of mTOR, a key negative regulator of autophagy, leads to the upregulation of autophagy-related genes (Atgs) such as Beclin-1, Atg3, and Atg7.[17] This results in the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.[17]

Figure 2: Platycodin D-induced Autophagy Signaling Pathway.

Platycodin D can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M transition.[19] This is achieved through the modulation of key cell cycle regulatory proteins. Platycodin D increases the expression of the transcription factor FOXO3a, p53, and the cyclin-dependent kinase inhibitor p21.[19] It also upregulates Wee1, a kinase that inhibits the G2-M transition, and downregulates MDM2, a negative regulator of p53.[19] Furthermore, Platycodin D can induce M phase arrest by promoting tubulin polymerization.[19] The inhibition of pro-survival signaling pathways such as PI3K/Akt and MAPK/ERK also contributes to the activation of FOXO3a and subsequent cell cycle arrest.[19]

Figure 3: Platycodin D-induced G2/M Cell Cycle Arrest.

Anti-Inflammatory Mechanisms

Platycodin D exhibits potent anti-inflammatory effects by targeting key inflammatory signaling pathways.

Platycodin D can activate the Liver X receptor α (LXRα), a nuclear receptor that plays a crucial role in cholesterol homeostasis and inflammation.[20] Activation of LXRα upregulates the expression of ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux.[20] This leads to the disruption of lipid rafts, specialized membrane microdomains that are essential for the assembly of signaling complexes. By disrupting lipid rafts, Platycodin D inhibits the translocation of Toll-like receptor 4 (TLR4) to these domains, thereby attenuating downstream inflammatory signaling.[20]

Figure 4: Platycodin D and the LXRα–ABCA1 Pathway.

In response to inflammatory stimuli such as lipopolysaccharide (LPS), Platycodin D can directly inhibit the TLR4 signaling cascade.[1][21] It has been shown to decrease the expression of TLR4 and its downstream adaptor protein, MyD88.[1][21] This inhibition prevents the activation and nuclear translocation of the transcription factor NF-κB (p65 subunit), a master regulator of inflammation.[1][21] Consequently, the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 is suppressed.[22]

Figure 5: Inhibition of TLR4/MyD88/NF-κB Pathway by Platycodin D.

Conclusion and Future Directions

Platycodin D has emerged as a highly promising natural compound with significant therapeutic potential, particularly in the fields of oncology and inflammation. Its ability to modulate multiple critical signaling pathways underscores its multifaceted mechanism of action. This review has provided a consolidated overview of the quantitative data supporting its efficacy, detailed experimental protocols to facilitate further research, and visual representations of its complex molecular interactions.

Future research should focus on several key areas. Firstly, a more comprehensive pharmacokinetic and toxicological profile in various preclinical models is necessary to pave the way for clinical trials. Secondly, the synergistic effects of Platycodin D in combination with existing chemotherapeutic agents should be explored to potentially enhance treatment efficacy and overcome drug resistance. Furthermore, the development of novel drug delivery systems could improve its bioavailability and target specificity. Continued investigation into the intricate molecular mechanisms of Platycodin D will undoubtedly unlock its full therapeutic potential and may lead to the development of novel and effective treatments for cancer and inflammatory diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, intestinal absorption and microbial metabolism of single platycodin D in comparison to Platycodi radix extract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oss.jomh.org [oss.jomh.org]

- 8. Determination of Platycodin D and Platycodin D3 in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. researchgate.net [researchgate.net]

- 11. MTT assay [bio-protocol.org]

- 12. researchhub.com [researchhub.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. article.imrpress.com [article.imrpress.com]

- 17. researchgate.net [researchgate.net]

- 18. Platycodin-D Induced Autophagy in Non-Small Cell Lung Cancer Cells via PI3K/Akt/mTOR and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Platycodin D Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ANTI-INFLAMMATORY ACTIVITY OF PLATYCODIN D ON ALCOHOL-INDUCED FATTY LIVER RATS VIA TLR4-MYD88-NF-κB SIGNAL PATH - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Platycodin D inhibits diabetic retinopathy via suppressing TLR4/MyD88/NF-κB signaling pathway and activating Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Total Synthesis of (-)-Platyphyllide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of the norsesquiterpene lactone, (-)-platyphyllide. The primary focus of this document is the catalytic enantioselective total synthesis, a methodology that also led to the structural revision of the natural product.

Introduction

(-)-Platyphyllide is a norsesquiterpene lactone isolated from Senecio platyphylloides. Its total synthesis has been a subject of interest, not only for the purpose of producing the natural product but also for the development of new synthetic methodologies. An early approach to the synthesis of platyphyllide involved an intramolecular ene reaction to establish the core skeleton.[1][2] More recently, a catalytic enantioselective total synthesis has been accomplished, which was instrumental in revising the absolute configuration of natural (-)-platyphyllide to (6S,7S).[3][4][5] This latter approach, featuring a key asymmetric Diels-Alder reaction, is the focus of these notes.

Overall Synthetic Strategy

The enantioselective total synthesis of (-)-platyphyllide is a multi-step process that begins with the construction of a key chiral cyclohexene derivative. This is achieved through a catalytic asymmetric Diels-Alder reaction. Subsequent modifications, including a crucial Ito-Saegusa oxidation, lead to a protected cyclohexane-1,3-dione.[3][4][5][6] The synthesis culminates in the formation of the lactone ring and the introduction of the final stereocenters.

Below is a diagram illustrating the overall workflow of the catalytic enantioselective total synthesis of (-)-platyphyllide.

Caption: Overall workflow for the total synthesis of (-)-platyphyllide.

Key Experiments and Protocols

The following sections detail the experimental protocols for the pivotal reactions in the total synthesis of (-)-platyphyllide.

Catalytic Asymmetric Diels-Alder Reaction

This reaction is crucial for establishing the initial chirality of the synthetic intermediate. It involves the cycloaddition of Danishefsky's diene with an electron-deficient alkene, catalyzed by a chiral Lewis acid.

Protocol:

-

To a solution of the chiral catalyst in a suitable solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C), the electron-deficient alkene is added.

-

Danishefsky's diene is then added dropwise to the reaction mixture.

-

The reaction is stirred at the same temperature until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched, and the crude product is purified by column chromatography to yield the highly substituted cyclohexene derivative.

Catalytic Ito-Saegusa Oxidation

This step converts the Diels-Alder adduct into a protected cyclohexane-1,3-dione, a key intermediate for further elaborations.

Protocol:

-

The Diels-Alder adduct is dissolved in a suitable solvent (e.g., acetonitrile).

-

A palladium catalyst (e.g., Pd(OAc)2) and an oxidant (e.g., benzoquinone) are added to the solution.

-

The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the protected cyclohexane-1,3-dione.

Quantitative Data Summary

The following table summarizes the reported yields and stereoselectivities for the key steps in the synthesis of (-)-platyphyllide.

| Step | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) |

| Asymmetric Diels-Alder Reaction | Diels-Alder Adduct | High | >90 | N/A |

| Diastereoselective Reduction | trans-alcohol | High | 95 (after recrystallization) | 7:1 |

| Final Steps to (-)-Platyphyllide | (-)-Platyphyllide | Moderate | >99 | N/A |

Note: The enantiopurity of some intermediates was enriched through recrystallization.[5]

Logical Relationships in Stereocontrol

The stereochemical outcome of the synthesis is determined by a series of carefully controlled reactions. The initial chirality is set by the asymmetric Diels-Alder reaction, and subsequent steps are designed to be diastereoselective, preserving and transferring the initial stereochemical information.

Caption: Logic of stereocontrol in the synthesis of (-)-platyphyllide.

References

- 1. A stereoselective synthesis of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. RSC - Page load error [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Catalytic enantioselective total synthesis of (-)-platyphyllide and its structural revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Item - Catalytic Enantioselective Total Synthesis of (â)-Platyphyllide and Its Structural Revision - figshare - Figshare [figshare.com]

Application Notes and Protocols for the Stereoselective Synthesis of the Platyphyllide Core

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the stereoselective synthesis of the Platyphyllide core, a norsesquiterpene lactone. The protocols and data presented are based on established synthetic routes and are intended to serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a naturally occurring norsesquiterpene lactone that has garnered interest due to its unique chemical structure. The stereoselective synthesis of the this compound core is a significant challenge in organic chemistry, requiring precise control over multiple stereocenters. Successful synthetic strategies often employ powerful carbon-carbon bond-forming reactions to construct the key carbocyclic framework. This document outlines a key approach to the synthesis, highlighting the stereoselective methods used to achieve the desired molecular architecture. The synthesis of this compound has also played a crucial role in the revision of its absolute configuration.[1][2]

Synthetic Strategy Overview

The convergent synthesis of the this compound core has been accomplished in a limited number of steps with a notable overall yield.[3][4] A primary strategy involves the construction of the core structure through a key cycloaddition reaction, followed by a series of transformations to establish the requisite stereochemistry and functional groups.

A notable approach commences with a Diels-Alder reaction between 2-(4-methylpent-3-enyl)furan and dimethyl acetylenedicarboxylate to form a key adduct. This is followed by the formation of a 3-substituted phthalic diester and an o-formylbenzamide. The molecular skeleton is then established via an intramolecular ene reaction. The final step of this particular synthesis involves a crucial inversion of configuration at the benzylic site to yield the target molecule.[3]

Another enantioselective total synthesis utilizes a catalytic asymmetric Diels-Alder reaction of Danishefsky diene with an electron-deficient alkene to create a highly substituted cyclohexene derivative. This adduct is then converted to a protected cyclohexane-1,3-dione in chiral form through a catalytic Ito−Saegusa oxidation.[1][2]

Quantitative Data

The efficiency of the synthetic route is a critical aspect of its practical application. The following table summarizes the quantitative data for a reported stereoselective synthesis of this compound.[3][4]

| Parameter | Value |

| Number of Steps | 8 |

| Overall Yield | 23% |

Experimental Protocols

The following are generalized protocols for the key reactions involved in the synthesis of the this compound core. Researchers should consult the primary literature for specific substrate and reagent quantities, as well as detailed reaction conditions and characterization data.

1. Diels-Alder Reaction

This reaction serves to construct the initial cyclic core of the molecule.

-

Reactants: A substituted furan (e.g., 2-(4-methylpent-3-enyl)furan) and a dienophile (e.g., dimethyl acetylenedicarboxylate).

-

Procedure:

-

Dissolve the furan derivative in a suitable solvent (e.g., toluene) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add the dienophile to the solution.

-

The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the Diels-Alder adduct.

-

2. Intramolecular Ene Reaction

This key step establishes the carbon skeleton of this compound.[3]

-

Reactant: The product obtained from the preceding steps, which contains both an ene and an enophile moiety in the appropriate positions.

-

Procedure:

-

Dissolve the substrate in a high-boiling point, non-polar solvent (e.g., xylenes) in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere.

-

Heat the reaction mixture at a high temperature (typically >150 °C) to facilitate the intramolecular ene reaction.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent in vacuo and purify the residue by column chromatography to isolate the cyclized product.

-

3. Inversion of Configuration

This step is crucial for establishing the correct stereochemistry at a key benzylic position.[3]

-

Reactant: The product of the intramolecular ene reaction.

-

General Considerations: This transformation can be achieved through various methods, such as a Mitsunobu reaction on a corresponding alcohol or an SN2 displacement of a suitable leaving group. The choice of reagents will depend on the specific functional groups present in the molecule.

-

Illustrative Procedure (Mitsunobu Reaction):

-

Dissolve the alcohol precursor in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere.

-

Add a nucleophile (e.g., a carboxylic acid).

-

Cool the solution to 0 °C and add triphenylphosphine (PPh3) followed by the dropwise addition of a dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

-

Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.

-

Quench the reaction and remove the solvent.

-

Purify the product by column chromatography. Subsequent hydrolysis of the resulting ester will yield the inverted alcohol.

-

Synthetic Workflow

The following diagram illustrates the logical flow of the key transformations in the stereoselective synthesis of the this compound core.

Caption: Synthetic workflow for the this compound core.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Catalytic enantioselective total synthesis of (-)-platyphyllide and its structural revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A stereoselective synthesis of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Isolation and Purification of Platyphyllide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphyllide is a sesquiterpenoid lactone found in various plants of the Inula genus, notably Inula japonica and Inula britannica. Sesquiterpenoid lactones are a class of natural products known for their diverse biological activities, including anti-inflammatory and cytotoxic effects, making them of significant interest in drug discovery and development. This document provides detailed protocols for the isolation and purification of this compound from plant material, intended for use by researchers in natural product chemistry, pharmacology, and drug development. The following protocols are based on established methods for the isolation of sesquiterpenoid lactones from Inula species.

Data Presentation

Table 1: Summary of Chromatographic Conditions for this compound Purification

| Parameter | Column Chromatography (Silica Gel) | Preparative High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Silica Gel (60-120 mesh) | Reversed-Phase C18 (e.g., 10 µm particle size) |

| Column Dimensions | 40-60 mm internal diameter, 400-600 mm length | ≥ 20 mm internal diameter, ≥ 250 mm length |

| Mobile Phase | Gradient of Hexane:Ethyl Acetate (EtOAc) | Gradient of Water (A) and Acetonitrile (B) |

| Elution Gradient | Start with 95:5 Hexane:EtOAc, gradually increase to 100% EtOAc | Start with 70:30 A:B, gradually increase to 30:70 A:B |

| Flow Rate | 5-10 mL/min | 10-20 mL/min |

| Detection | Thin Layer Chromatography (TLC) with UV visualization | UV Detector at 220 nm |

| Expected Purity | 80-95% | >98% |

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes the initial extraction of this compound from the dried and powdered flowers of Inula japonica or Inula britannica.

Materials:

-

Dried and powdered flowers of Inula species

-

95% Ethanol (EtOH)

-

Rotary evaporator

-

Filter paper and funnel or filtration apparatus

Procedure:

-

Macerate 1 kg of the dried, powdered plant material in 10 L of 95% ethanol at room temperature for 72 hours.

-

Filter the extract through filter paper to remove the solid plant material.

-

Re-extract the plant residue two more times with 10 L of 95% ethanol each time to ensure complete extraction.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

The resulting crude ethanolic extract can be stored at 4°C until further purification.

Solvent Partitioning for Enrichment of Sesquiterpenoid Lactones

This step aims to enrich the sesquiterpenoid lactone fraction by removing highly polar and non-polar compounds.

Materials:

-

Crude ethanolic extract

-

Distilled water

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

Separatory funnel

Procedure:

-

Suspend the crude ethanolic extract in 1 L of distilled water.

-

Transfer the suspension to a 2 L separatory funnel.

-

Perform a liquid-liquid extraction by partitioning the aqueous suspension with 1 L of petroleum ether. Shake vigorously and allow the layers to separate.

-

Collect the petroleum ether layer (which contains non-polar compounds) and repeat the extraction two more times with fresh petroleum ether. Discard the petroleum ether fractions.

-

Subsequently, extract the remaining aqueous layer with 1 L of ethyl acetate. Collect the ethyl acetate layer.

-

Repeat the extraction with ethyl acetate two more times.

-

Combine the ethyl acetate fractions, as this fraction is expected to contain the sesquiterpenoid lactones, including this compound.

-

Concentrate the ethyl acetate fraction using a rotary evaporator to obtain a semi-pure extract.

Isolation by Silica Gel Column Chromatography

This protocol describes the separation of the enriched extract using silica gel column chromatography to isolate this compound.

Materials:

-

Semi-pure ethyl acetate extract

-

Silica gel (60-120 mesh)

-